Lansoprazole Sulfone-d4

Overview

Description

Lansoprazole Sulfone-d4, also known as AG-1813-d4, is the deuterium labeled Lansoprazole sulfone . It is an orally active and selective inhibitor of H+, K±ATPase . Lansoprazole Sulfone-d4 can significantly stimulate gastric acid secretion by inhibiting H+, K±ATPase . It has potential applications in duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger Ellison disease .

Molecular Structure Analysis

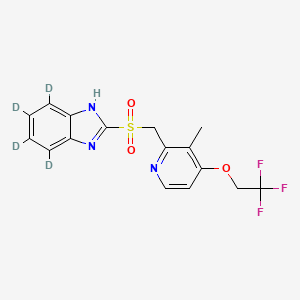

The molecular weight of Lansoprazole Sulfone-d4 is 389.39 . Its molecular formula is C16H10D4F3N3O3S . The crystal structure of Lansoprazole Sulfone, a related compound, has been described as having a ‘Z’ shape in the crystal structure .Scientific Research Applications

Pharmacokinetic Studies

Lansoprazole Sulfone-d4 is used in pharmacokinetic studies to understand the metabolism of lansoprazole. It serves as an internal standard for quantifying cytochrome P450 (CYP) 2C19 activity, which is crucial for the metabolism of many proton pump inhibitors .

Drug Metabolism Research

Researchers use Lansoprazole Sulfone-d4 to investigate the metabolic pathways of lansoprazole. This helps in identifying the active metabolites and their effects on the human body .

Development of Analytical Methods

Lansoprazole Sulfone-d4 is instrumental in developing new analytical methods, such as HPLC, to accurately measure lansoprazole levels in biological samples .

Bioavailability Studies

This compound is used to study the bioavailability of lansoprazole, which is important for determining the dosage and efficacy of the drug .

Therapeutic Drug Monitoring

In therapeutic drug monitoring, Lansoprazole Sulfone-d4 helps in tracking the concentration of lansoprazole in the plasma to ensure optimal therapeutic levels are maintained .

Drug Delivery Research

Lansoprazole Sulfone-d4 can be used in research focused on improving drug delivery systems, such as nanosponges or delayed-release formulations, to enhance the efficacy and reduce side effects of lansoprazole .

Chemical Stability Testing

The stability of lansoprazole under various conditions can be assessed using Lansoprazole Sulfone-d4, which is crucial for the development of stable pharmaceutical formulations .

Comparative Studies

Lansoprazole Sulfone-d4 is used in comparative studies to evaluate the effectiveness of lansoprazole against other proton pump inhibitors in treating gastric diseases .

Each of these applications plays a significant role in the advancement of medical science, particularly in the areas of drug development and patient care. Lansoprazole Sulfone-d4, with its precise labeling and high purity, is a valuable tool for researchers in these fields .

Mechanism of Action

Target of Action

Lansoprazole Sulfone-d4, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the secretion of gastric acid, and their inhibition leads to a decrease in acid production .

Mode of Action

Lansoprazole Sulfone-d4 reduces gastric acid secretion by interacting with its target, the gastric H,K-ATPase pumps . It is a proton pump inhibitor (PPI) and works by blocking the final step in gastric acid production . This interaction results in the effective promotion of healing in ulcerative diseases and the treatment of gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Biochemical Pathways

The metabolism of Lansoprazole involves two main pathways. The 5-hydroxylation of Lansoprazole is primarily catalyzed by the enzyme CYP2C19, whereas the sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is primarily catalyzed by CYP3A4 .

Result of Action

The primary result of Lansoprazole Sulfone-d4’s action is the reduction of gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of gastroesophageal reflux disease (GERD), eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Lansoprazole Sulfone-d4 is influenced by the acidic environment of the stomach. The drug is an acid-activated prodrug that converts to sulfenic acids or sulfenamides in the acidic secretory canaliculi of the stomach’s parietal cells . This environment is crucial for the drug’s activation and subsequent action .

Safety and Hazards

properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662054 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184999-77-6 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.